molecular formula C27H24N4O5 B11307439 N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-methylbenzyl)acetamide

N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-methylbenzyl)acetamide

Cat. No.: B11307439
M. Wt: 484.5 g/mol
InChI Key: MXJOMFZQNIEKBW-UHFFFAOYSA-N
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Description

N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-methylbenzyl)acetamide is a complex organic compound that features a quinoxaline core, a benzodioxole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Quinoxaline Core Synthesis: The quinoxaline core is usually formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Coupling Reactions: The benzodioxole moiety is then coupled with the quinoxaline core through a series of amide bond formations and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-methylbenzyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the quinoxaline core could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide
  • **N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-chlorobenzyl)acetamide

Uniqueness

The uniqueness of N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-methylbenzyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 4-methylbenzyl group, in particular, can affect the compound’s lipophilicity and binding affinity to proteins.

Properties

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C27H24N4O5/c1-17-7-9-19(10-8-17)14-30(18(2)32)26-27(34)31(22-6-4-3-5-21(22)29-26)15-25(33)28-20-11-12-23-24(13-20)36-16-35-23/h3-13H,14-16H2,1-2H3,(H,28,33)

InChI Key

MXJOMFZQNIEKBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)C

Origin of Product

United States

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